1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Overview
Description
This compound is a colorless solid that exhibits solubility in both organic solvents and water . It is widely utilized in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride can be synthesized through the reaction of 2,4,6-trimethylphenylamine with glyoxal and ammonium chloride. The reaction typically involves heating the mixture under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reagents include electrochemical setups or chemical reducing agents.
Substitution: Reagents include palladium acetate and aryl Grignard reagents.
Major Products
Scientific Research Applications
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride has diverse applications in scientific research:
Mechanism of Action
The precise mechanism of action for 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is not fully comprehended. it is believed to function as a proton donor and exhibits the capability to bind with diverse molecules, including proteins. Such binding interactions have the potential to induce structural and functional changes in proteins .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
- 1,3-Dicyclohexylimidazolium chloride
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is unique due to its specific structural features, such as the presence of trimethylphenyl groups, which influence its reactivity and binding properties. This makes it particularly effective as a ligand in metal-catalyzed reactions and in probing protein structures .
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-13H,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOSIXGMLYKKOW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370166 | |
Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141556-45-8 | |
Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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